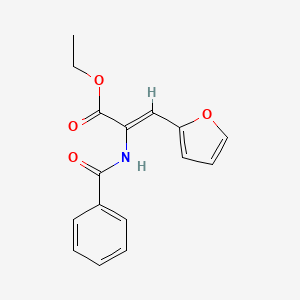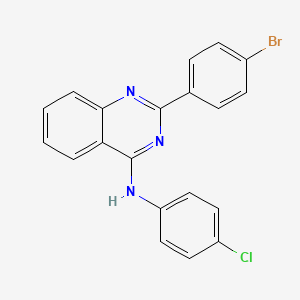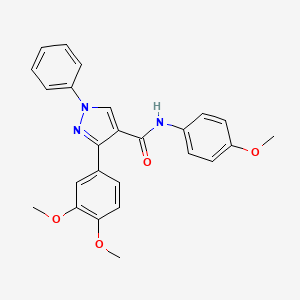
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybean, cotton, and corn. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
Mechanism of Action
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. This leads to the accumulation of toxic intermediates and the subsequent death of the plant. This compound has also been shown to have other effects on plant physiology, such as the inhibition of root growth and the induction of oxidative stress.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. This compound has also been shown to have effects on the metabolism of lipids and carbohydrates, and on the expression of genes involved in various cellular processes.
Advantages and Limitations for Lab Experiments
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a useful tool for studying plant physiology and biochemistry, as it provides a specific and potent inhibitor of carotenoid biosynthesis. However, it has some limitations as well, such as its low solubility in water and its potential toxicity to non-target organisms. Careful handling and disposal are necessary to ensure safety in the laboratory.
Future Directions
There are many potential future directions for research on 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new herbicides based on the structure of this compound, which may have improved properties such as increased selectivity and reduced toxicity. Finally, there is a need for continued research on the environmental impact of this compound and other herbicides, and for the development of sustainable agricultural practices that minimize the use of these chemicals.
Synthesis Methods
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is synthesized through a multi-step process involving the condensation of 4-phenylcoumarin with chloroacetyl chloride, followed by reaction with methyl isobutyrate and sodium methoxide. The final product is purified through recrystallization and column chromatography.
Scientific Research Applications
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has also been investigated for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Alzheimer's disease.
properties
IUPAC Name |
6-chloro-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)12(2)23-18-10-17-15(8-16(18)20)14(9-19(22)24-17)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBZHKRMPYPASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)

![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204370.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)

![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)